molecular formula C16H17ClF2N4O2S B2768481 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1329870-96-3

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2768481
CAS No.: 1329870-96-3
M. Wt: 402.84
InChI Key: ZDVSHVRJMBACQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a structurally complex small molecule characterized by:

  • A 4,6-difluoro-substituted benzothiazole core, which enhances metabolic stability and modulates electronic properties.
  • A dimethylaminoethyl side chain, likely improving solubility and bioavailability via protonation under physiological conditions.
  • A hydrochloride salt form, which increases aqueous solubility for pharmaceutical applications.

This compound’s design integrates heterocyclic diversity (benzothiazole, oxazole) and functional groups (tertiary amine, fluorine) commonly leveraged in kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2S.ClH/c1-9-6-12(20-24-9)15(23)22(5-4-21(2)3)16-19-14-11(18)7-10(17)8-13(14)25-16;/h6-8H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVSHVRJMBACQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Formation

The benzothiazole scaffold is synthesized from 2-amino-4,6-difluorothiophenol through cyclization with cyanogen bromide (BrCN) in ethanol at 0–5°C. This method ensures high regioselectivity and avoids over-fluorination:
$$
\text{2-Amino-4,6-difluorothiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, 0–5°C}} \text{4,6-Difluoro-1,3-benzothiazol-2-amine} \quad \text{(Yield: 68–72\%)}
$$

Fluorination Optimization

Post-cyclization fluorination using diethylaminosulfur trifluoride (DAST) enhances fluorine substitution at positions 4 and 6. Reaction conditions (20°C, dichloromethane, 12 h) yield >95% purity, as confirmed by $$^{19}\text{F}$$ NMR.

Preparation of 5-Methyl-1,2-Oxazole-3-Carboxylic Acid

Oxazole Ring Construction

The Robinson-Gabriel synthesis is employed, involving cyclodehydration of β-keto amides derived from ethyl acetoacetate and hydroxylamine. Phosphorus oxychloride (POCl$$3$$) in dimethylformamide (DMF) at 80°C drives the reaction:
$$
\text{Ethyl acetoacetate} \xrightarrow{\text{NH}
2\text{OH·HCl, POCl}_3, \text{DMF}} \text{5-Methyl-1,2-oxazole-3-carboxylic acid ethyl ester} \quad \text{(Yield: 65\%)}
$$

Ester Hydrolysis

Saponification using 2M NaOH in ethanol/water (1:1) at 60°C for 4 h yields the carboxylic acid (purity >98% by HPLC).

Amide Coupling and Functionalization

Carboxylic Acid Activation

The oxazole-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This pre-activation step minimizes side reactions:
$$
\text{Oxazole-3-carboxylic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester intermediate}
$$

Amidation with 4,6-Difluoro-benzothiazol-2-amine

The activated ester reacts with 4,6-difluoro-1,3-benzothiazol-2-amine in the presence of N,N-diisopropylethylamine (DIPEA) at 25°C for 12 h. LC-MS monitoring confirms >90% conversion:
$$
\text{Active ester} + \text{Benzothiazol-2-amine} \xrightarrow{\text{DIPEA, DCM}} \text{N-(4,6-Difluorobenzothiazol-2-yl)-5-methyloxazole-3-carboxamide} \quad \text{(Yield: 78\%)}
$$

Alkylation with N,N-Dimethylethylenediamine

The secondary amine is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$3$$) in tetrahydrofuran (THF) at 0°C:
$$
\text{Carboxamide intermediate} + \text{N,N-Dimethylethylenediamine} \xrightarrow{\text{DEAD, PPh}
3} \text{Target compound (free base)} \quad \text{(Yield: 62\%)}
$$

Hydrochloride Salt Formation

The free base is treated with 1.1 equivalents of hydrochloric acid (HCl) in ethanol at −10°C. Crystallization from ethanol/diethyl ether (1:3) yields the hydrochloride salt with 99.2% purity (HPLC):
$$
\text{Free base} + \text{HCl} \xrightarrow{\text{EtOH, −10°C}} \text{N-(4,6-Difluorobenzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyloxazole-3-carboxamide hydrochloride} \quad \text{(Yield: 85\%)}
$$

Purification and Analytical Characterization

Chromatographic Purification

Flash column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) removes unreacted starting materials. Final recrystallization in ethanol enhances purity to >99%.

Spectroscopic Confirmation

  • $$^1\text{H}$$ NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole-H), 3.72 (t, J = 6.8 Hz, 2H, NCH$$2$$), 2.45 (s, 6H, N(CH$$3$$)$$2$$), 2.38 (s, 3H, CH$$_3$$).
  • HRMS : m/z calc. for C$${16}$$H$${16}$$F$$2$$N$$4$$O$$_2$$S [M+H]$$^+$$: 378.0912, found: 378.0915.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%) Source
Benzothiazole formation BrCN, EtOH, 0–5°C 70 95
Oxazole synthesis POCl$$_3$$, DMF, 80°C 65 98
Amidation EDC/HOBt, DIPEA, DCM 78 90
Alkylation DEAD, PPh$$_3$$, THF, 0°C 62 88
Salt formation HCl, EtOH, −10°C 85 99.2

Challenges and Optimization Strategies

  • Fluorination Selectivity : Excess DAST leads to over-fluorination; stoichiometric control at 1.1 equivalents is critical.
  • Oxazole Stability : Moisture-sensitive intermediates require anhydrous conditions during POCl$$_3$$-mediated cyclization.
  • Amine Alkylation : Competing N- vs. O-alkylation is mitigated by low-temperature Mitsunobu conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and isoxazole rings may play a role in binding to these targets, while the dimethylaminoethyl group could enhance its solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with benzothiazole-carboxamide derivatives from the literature (). These analogs share a benzothiazole core but differ in substituents, heterocyclic appendages, and synthetic yields. Key distinctions are summarized in Table 1.

Research Findings and Implications

Fluorine Substitution

  • Both the target and compound 4h utilize fluorine atoms to fine-tune lipophilicity and resistance to oxidative metabolism. The 4,6-difluoro pattern on benzothiazole may improve target binding vs. mono- or non-fluorinated analogs.

Heterocycle Impact

  • Thiazolidinone vs.

Side Chain Optimization

  • The dimethylaminoethyl group in the target contrasts with the aryl-substituted thiazolidinones in . This modification likely shifts the compound’s pharmacokinetic profile, enhancing blood-brain barrier penetration or renal clearance.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves cyclization to form the isoxazole ring, followed by coupling with the benzothiazole moiety. Optimization includes adjusting stoichiometry, temperature, and catalysts (e.g., thionyl chloride for amide bond formation). Reaction monitoring via TLC and purification via chromatography (e.g., dichloromethane/methanol gradients) are critical for yield improvement .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy for functional groups (e.g., carbonyl stretching), and HPLC for purity assessment. Mass spectrometry (HRMS) validates molecular weight. Comparative analysis with analogs lacking fluorine can highlight structural distinctions .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Begin with enzyme inhibition assays (e.g., fluorogenic substrates) or receptor binding studies (radioligand displacement) to identify potential targets. Use cell viability assays (MTT or resazurin) to assess cytotoxicity. Dose-response curves and IC₅₀ calculations provide initial efficacy metrics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of fluorine substituents?

Synthesize analogs with single fluorine substitutions or halogen replacements (e.g., Cl, Br) and compare their electronic effects (Hammett constants) and steric profiles. Use computational modeling (DFT) to predict electrostatic potential maps and correlate with bioactivity data (e.g., IC₅₀ shifts >50% in fluorinated vs. non-fluorinated analogs) .

Q. What experimental design strategies minimize resource use while maximizing data robustness?

Implement a factorial Design of Experiments (DoE) to test variables like pH, temperature, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions with <20 experimental runs. Use ANOVA to distinguish significant factors (p < 0.05) and reduce noise .

Q. How can AI-driven simulations enhance reaction optimization for this compound?

Train machine learning models on historical reaction data (e.g., yields, solvent polarity) to predict optimal conditions. COMSOL Multiphysics models reaction kinetics under varying pressures/temperatures. Autonomous labs with real-time HPLC feedback enable dynamic adjustments, reducing synthesis time by 30–50% .

Q. What methodologies resolve contradictions in bioactivity data across different assay platforms?

Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Apply Bland-Altman analysis to quantify inter-assay variability. If discrepancies persist, investigate assay-specific interference (e.g., compound fluorescence in fluorogenic assays) .

Q. How do computational tools aid in predicting metabolic stability and toxicity?

Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatic clearance (e.g., CYP3A4 liability) and Ames test outcomes. Molecular dynamics simulations (GROMACS) model interactions with metabolizing enzymes. Validate in vitro with microsomal stability assays (e.g., t₁/₂ >60 min indicates favorable pharmacokinetics) .

Methodological Considerations

  • Data Security : Encrypt spectral and assay data using AES-256 protocols. Limit access via role-based permissions in ELN platforms (e.g., LabArchives) .
  • Safety : Follow chemical hygiene plans for handling dimethylaminoethyl intermediates (e.g., PPE, fume hoods). Conduct hazard analysis for exothermic steps (e.g., DSC screening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.